2-(3-Benzylpiperazin-1-YL)acetic acid
Description
Overview of Piperazine-Containing Compounds in Chemical Research
The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its prevalence stems from a combination of desirable physicochemical properties and synthetic accessibility. bldpharm.com The two nitrogen atoms provide sites for substitution, allowing for the creation of a diverse array of derivatives with tailored properties. bldpharm.com Furthermore, the piperazine moiety can influence a molecule's polarity, basicity, and conformational rigidity, which are critical parameters in drug design. bldpharm.com As a result, the piperazine nucleus is a common feature in numerous approved drugs, highlighting its importance in the development of therapeutic agents. bldpharm.com
The versatility of the piperazine scaffold extends beyond pharmaceuticals, with applications in the development of corrosion inhibitors, insecticides, and as a component in the manufacture of plastics and resins. alchempharmtech.com
Historical Context of Piperazine Derivatives in Synthetic Chemistry
The journey of piperazine in synthetic chemistry began with its initial use as an anthelmintic agent in the early 20th century. nih.gov Its simple synthesis, often as a byproduct of ethylenediamine (B42938) production, made it a readily available building block. mdpi.com Over the decades, chemists have developed a multitude of synthetic methodologies to functionalize the piperazine ring at its nitrogen atoms. researchgate.net
Key synthetic transformations involving piperazine include N-alkylation, N-arylation, and acylation reactions. researchgate.net The development of more sophisticated synthetic routes, such as those for creating asymmetrically substituted piperazines and those with substituents on the carbon atoms of the ring, has further expanded the chemical space accessible to researchers. europa.eu These advancements have been crucial in enabling the synthesis of complex molecules with specific three-dimensional arrangements, a critical aspect in modern drug discovery. europa.eu
Rationale for Investigating 2-(3-Benzylpiperazin-1-YL)acetic acid as a Chemical Scaffold
The specific structure of this compound presents a compelling case for its investigation as a chemical scaffold. The molecule incorporates several key features:
A Chiral Center: The benzyl (B1604629) group at the 3-position of the piperazine ring creates a chiral center. This introduces stereochemistry into the molecule, which is of paramount importance in biological systems where interactions are often stereospecific. The ability to synthesize specific enantiomers or diastereomers of this compound could lead to derivatives with distinct biological activities.
Orthogonal Functionality: The presence of a secondary amine within the piperazine ring and a carboxylic acid group on the acetic acid side chain offers two distinct points for chemical modification. This "orthogonal" functionality allows for selective reactions at either site, enabling the construction of diverse and complex molecular architectures. For instance, the carboxylic acid can be converted to amides or esters, while the secondary amine can undergo further alkylation or acylation.
Lipophilic and Hydrophilic Moieties: The benzyl group provides a lipophilic (fat-soluble) character, while the acetic acid and the piperazine nitrogens contribute hydrophilic (water-soluble) properties. This balance of lipophilicity and hydrophilicity is a crucial determinant of a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The ability to modulate this balance through derivatization makes this scaffold attractive for developing compounds with improved drug-like properties.
Structural Rigidity and Flexibility: The piperazine ring imparts a degree of conformational rigidity, which can be beneficial for pre-organizing substituents for optimal interaction with a biological target. The benzyl and acetic acid groups, however, possess rotatable bonds, providing a degree of flexibility. This combination of rigidity and flexibility is often sought after in the design of bioactive molecules.
A recent study detailed a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters, which are close structural analogs of the title compound. europa.eu This research highlights the feasibility of synthesizing such scaffolds and their potential as building blocks for more complex molecules. europa.eu The successful synthesis of these related compounds underscores the potential for creating a library of derivatives based on the this compound core, each with potentially unique properties and applications. europa.eu
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(3-benzylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)10-15-7-6-14-12(9-15)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |
InChI Key |
PSSRIHRHDUEMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Benzylpiperazin 1 Yl Acetic Acid
Retrosynthetic Analysis of 2-(3-Benzylpiperazin-1-YL)acetic acid
A retrosynthetic analysis of this compound suggests several logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnection points are the C-N bonds within the piperazine (B1678402) ring and the C-N bond connecting the acetic acid moiety.
One common strategy involves the disconnection of the N1-C(acetic acid) bond, leading to 3-benzylpiperazine and a two-carbon electrophile such as ethyl bromoacetate (B1195939). The 3-benzylpiperazine precursor can be further disconnected at the C-N bonds, suggesting a synthesis from a chiral 1,2-diamine and a suitable dielectrophile.
An alternative retrosynthetic approach begins with the disconnection of the piperazine ring itself. This could involve a key cyclization step from a linear precursor containing the necessary benzyl (B1604629), amino, and acetic acid functionalities. For instance, a diamine precursor can be constructed from optically pure amino acids, which then undergoes annulation to form the piperazine ring. nih.gov
Precursor Synthesis and Optimization Strategies
The synthesis of key precursors is critical for the efficient construction of this compound. One of the most important precursors is 3-benzylpiperazine or its derivatives.
A practical method for the preparation of monosubstituted piperazines like 1-benzylpiperazine (B3395278) involves the reaction of piperazine with benzyl chloride. orgsyn.orgerowid.org By carefully controlling the stoichiometry and reaction conditions, the formation of the disubstituted by-product can be minimized. For instance, using a mole equivalent of piperazine dihydrochloride (B599025) along with piperazine hexahydrate can effectively yield the monobenzylated product. orgsyn.orgerowid.org
For the synthesis of the chiral 3-benzylpiperazine precursor, a route starting from an optically pure amino acid like phenylalanine can be employed. nih.gov The amino acid can be converted into a chiral 1,2-diamine, which then serves as a key intermediate for the construction of the 3-substituted piperazine ring. nih.gov
Another important precursor is an N-protected piperazine-2-acetic acid ester. The synthesis of such precursors can be achieved by the alkylation of a protected piperazine with an acetate (B1210297) equivalent. For example, tert-butyl bromoacetate can be reacted with a protected piperazine to introduce the acetic acid ester moiety. guidechem.com
Direct Synthesis Approaches to this compound
Direct synthesis of this compound can be achieved through the N-alkylation of 3-benzylpiperazine with an appropriate two-carbon electrophile. A common method involves the reaction of 3-benzylpiperazine with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. Subsequent hydrolysis of the ester to the carboxylic acid is usually achieved under acidic or basic conditions. A related synthesis of 5-benzyl-3,6-dioxo-2-piperazine acetic acid from its methyl ester is achieved by hydrolysis with aqueous sodium hydroxide. prepchem.com
A general method for the synthesis of piperazine acetic acid derivatives involves the reaction of a piperazine with ethyl bromoacetate in acetone. lew.ro This can be followed by further chemical transformations.
Stereoselective and Enantioselective Synthesis of this compound
The stereochemistry at the C3 position of the piperazine ring is a crucial aspect of the synthesis of this compound, as different enantiomers can exhibit distinct biological activities.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries can be employed to control the stereochemical outcome of the synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary can be removed. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principles are well-established for related structures.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers an efficient and atom-economical approach to enantioselective synthesis. For the synthesis of chiral piperazine derivatives, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been shown to be highly effective in producing chiral tetrahydro-3-benzazepines with excellent enantioselectivity. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral 3-benzylpiperazine precursors.
Another approach involves the synthesis of 3-substituted piperazine-2-acetic acid esters from optically pure amino acids, which are converted to chiral 1,2-diamines. These diamines then undergo annulation to form the desired enantiopure piperazine derivatives. nih.gov However, it was noted that the synthesis of a 3-phenyl substituted piperazine-2-acetic acid ester using this method resulted in racemization. nih.gov
Flow Chemistry Applications in this compound Synthesis
While specific literature on the flow chemistry synthesis of this compound is limited, the principles of flow chemistry can be applied to several steps in its synthesis. Flow chemistry offers advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability.
Key reactions in the synthesis, such as N-alkylation and hydrolysis, are amenable to flow conditions. For example, the N-alkylation of piperazines can be performed in a packed-bed reactor containing a solid-supported base. The hydrolysis of the resulting ester can also be carried out in a flow reactor, potentially using an immobilized acid or base catalyst. This would simplify purification and reduce waste generation.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for minimizing environmental impact. These principles focus on creating safer, more efficient, and less wasteful chemical processes. Key areas for the application of green chemistry in the synthesis of this compound include the use of alternative energy sources, environmentally benign solvents, and atom-economical reaction pathways.
One of the primary strategies in green chemistry is the use of alternative energy sources to drive reactions, such as microwave irradiation. mdpi.com Microwave-assisted synthesis can significantly accelerate chemical transformations, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods. mdpi.com For instance, in the synthesis of various heterocyclic compounds, microwave irradiation has been shown to be a powerful tool. mdpi.com This technique could potentially be applied to the alkylation or cyclization steps in the synthesis of the piperazine ring of this compound.
Another core principle of green chemistry is the reduction or elimination of hazardous solvents. Many organic reactions utilize volatile and often toxic solvents. A greener approach involves using water, supercritical fluids, or solvent-free reaction conditions. mdpi.com Solvent-free, or neat, mechanochemical grinding procedures have been successfully used for the synthesis of N-substituted amines, offering advantages such as short reaction times at room temperature and high yields without the need for chromatographic purification. mdpi.com This approach could be explored for the coupling of the benzyl group or the acetic acid moiety to the piperazine core.
The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is also central to green chemistry. mdpi.com The development of one-pot or continuous-flow reactions can significantly improve atom economy by reducing the number of isolation and purification steps, thereby minimizing waste. rsc.orgchemrxiv.org Continuous-flow systems, in particular, offer enhanced safety for handling potentially energetic intermediates and can lead to higher yields compared to batch processes. rsc.orgchemrxiv.org Such a methodology could be envisioned for the construction of the substituted piperazine ring system.
Furthermore, the use of recyclable catalysts and the avoidance of hazardous reagents are crucial. mdpi.com For example, metal-catalyzed acceptorless coupling reactions have been presented as a green catalytic method for the synthesis of N-heterocycles, preventing hazardous waste and improving atom economy. mdpi.com Exploring such catalytic systems for the synthesis of this compound could lead to more sustainable manufacturing processes.
While specific, documented examples of these green methodologies applied directly to the synthesis of this compound are limited, the principles and techniques are well-established in the broader field of organic synthesis. Their application holds significant promise for developing more environmentally responsible routes to this and other valuable chemical compounds.
Advanced Spectroscopic and Structural Elucidation of 2 3 Benzylpiperazin 1 Yl Acetic Acid
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different atomic constituents.
For 2-(3-Benzylpiperazin-1-YL)acetic acid, the molecular formula is C₁₃H₁₈N₂O₂. An HRMS analysis, likely using electrospray ionization (ESI) in positive ion mode, would be expected to detect the protonated molecule, [M+H]⁺. The calculated exact mass for this ion would be compared to the experimentally measured value to confirm the molecular formula.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₉N₂O₂⁺ | 235.1441 |
The observation of an ion with an m/z value corresponding to the calculated exact mass of the protonated or sodiated species within a narrow mass error margin would provide strong evidence for the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals and establishes the connectivity between atoms.
1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their local chemical environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, the piperazine (B1678402) ring protons, and the methylene protons of the acetic acid group.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring and acetic acid side chain.
¹⁵N NMR: Although less common, ¹⁵N NMR could provide useful information about the electronic environment of the two nitrogen atoms in the piperazine ring, distinguishing the nitrogen atom bonded to the acetic acid moiety from the one adjacent to the benzyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| C=O | ~175.0 | - | - | - |
| Ar-C (Quaternary) | ~138.0 | - | - | - |
| Ar-C | ~129.0 | ~7.20-7.40 | m | 5H |
| N-CH₂-COOH | ~58.0 | ~3.20 | s | 2H |
| Piperazine C3 | ~59.0 | ~3.00 | m | 1H |
| Piperazine C2, C5, C6 | ~45.0-55.0 | ~2.20-2.90 | m | 6H |
Note: The piperazine ring protons would likely appear as a complex set of overlapping multiplets due to conformational dynamics and coupling.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key expected correlations would include:
The benzylic methylene protons with the C3 methine proton of the piperazine ring.
The C3 methine proton with adjacent piperazine ring protons.
Intra-ring couplings between the various piperazine protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~3.20 ppm would correlate with the carbon signal at ~58.0 ppm, assigning them to the N-CH₂-COOH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. Expected key correlations include:
The benzylic methylene protons to the aromatic carbons and the C3 carbon of the piperazine ring.
The methylene protons of the acetic acid group to the carboxyl carbon and the adjacent piperazine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY could show correlations between the benzylic protons and protons on the piperazine ring, helping to define the preferred orientation of the benzyl group.
Solid-State NMR Spectroscopy for Crystalline Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed to:
Identify the presence of different polymorphic forms (different crystal packings), which would manifest as distinct sets of chemical shifts. nih.gov
Probe the conformation of the molecule in the solid state, which may differ from that in solution.
Study the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the piperazine nitrogens.
X-ray Crystallography for Single Crystal Structure Determination
Absolute Stereochemistry Determination
The C3 position of the piperazine ring in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-. X-ray crystallography on a single crystal of an enantiomerically pure sample is the gold standard for determining the absolute stereochemistry. By using anomalous dispersion, the absolute configuration of the chiral center can be unambiguously assigned. This would definitively establish whether the benzyl group is in the R or S configuration relative to the other substituents on the piperazine ring.
Hydrogen Bonding Networks and Crystal Packing Analysis
The determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction would be the cornerstone of understanding its solid-state architecture. This technique would provide precise atomic coordinates, from which crucial details about the molecule's conformation, as well as its intermolecular interactions, can be derived.
A primary focus of this analysis would be the identification and characterization of hydrogen bonding networks. The molecule possesses several hydrogen bond donors and acceptors: the carboxylic acid group (-COOH) is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen), and the two nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. It is anticipated that the carboxylic acid moieties would form strong O-H···O or O-H···N hydrogen bonds, potentially leading to the formation of dimers or extended chains. The piperazine ring's nitrogen atoms could also participate in N-H···O or C-H···O interactions, further stabilizing the crystal lattice.
A hypothetical data table for the hydrogen bonding parameters that would be generated from such a study is presented below.
Table 1: Hypothetical Hydrogen Bond Geometry for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry of A |
|---|---|---|---|---|---|---|---|
| O(1) | H(1) | O(2) | tbd | tbd | tbd | tbd | tbd |
| N(1) | H(1A) | O(1) | tbd | tbd | tbd | tbd | tbd |
| C(5) | H(5A) | O(2) | tbd | tbd | tbd | tbd | tbd |
tbd - to be determined from experimental data
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and probing its conformational landscape. Each technique provides complementary information based on the selection rules governing molecular vibrations.
FT-IR Spectroscopy: In an FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the piperazine ring would be confirmed by N-H bending vibrations (if protonated) and C-N stretching vibrations, typically found in the 1000-1350 cm⁻¹ region. The benzyl group would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: The Raman spectrum would offer complementary data. The aromatic ring vibrations of the benzyl group are often strong and well-defined in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the molecule, such as the breathing modes of the aromatic and piperazine rings, would be particularly Raman active.
Conformational analysis can be performed by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). Different conformers of the molecule (for instance, chair vs. boat conformations of the piperazine ring, or different orientations of the benzyl and acetic acid groups) would have distinct vibrational frequencies. By matching the calculated spectra of various stable conformers with the experimental data, the most likely conformation in the solid state or in solution can be determined.
A representative table of expected vibrational frequencies is provided below.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |
| Carboxylic Acid | C=O stretch | 1700-1730 | FT-IR, Raman |
| Benzyl Group | Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |
| Benzyl Group | Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |
| Piperazine Ring | C-N stretch | 1000-1350 | FT-IR |
Computational and Theoretical Investigations of 2 3 Benzylpiperazin 1 Yl Acetic Acid
In Silico Prediction of Reactivity and Reaction Pathways for 2-(3-Benzylpiperazin-1-YL)acetic acid
The reactivity of this compound is governed by the interplay of its constituent functional groups: the piperazine (B1678402) ring, the benzyl (B1604629) group, and the acetic acid moiety. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecule's reactivity.
Global and local reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the piperazine ring are expected to be primary sites for nucleophilic reactions, while the carboxylic acid group can act as a proton donor or a site for esterification. The benzyl group can influence the reactivity of the piperazine ring through steric and electronic effects.
Table 1: Predicted Reactivity Descriptors for a Model Benzylpiperazine System
| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
| Electrostatic Potential | Negative potential around piperazine nitrogens and carboxyl oxygen; Positive potential around acidic proton and benzylic protons. | Guides site-selectivity in reactions. |
Note: The values in this table are hypothetical and based on typical values for similar molecules. They serve to illustrate the types of data generated from in silico predictions.
Computational studies can also elucidate potential reaction pathways. For example, the N-alkylation of the piperazine ring can be modeled to predict the transition state energies and activation barriers for different alkylating agents. Similarly, the esterification of the carboxylic acid group can be computationally explored to determine optimal reaction conditions. These theoretical investigations help in designing efficient synthetic routes and predicting potential side products.
Ligand-Based and Structure-Based Computational Design Strategies for this compound Derivatives
The structural scaffold of this compound is a common feature in many biologically active compounds, making it an attractive starting point for the design of new derivatives. nih.gov Both ligand-based and structure-based computational strategies can be employed for this purpose.
Ligand-Based Design: In the absence of a known biological target, ligand-based methods can be used to design new molecules with similar properties to known active compounds. This involves creating a pharmacophore model based on the essential structural features of this compound and other similar molecules. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate structural modifications with changes in a desired property. nih.gov
Structure-Based Design: If a biological target, such as a protein or enzyme, is identified, structure-based design becomes a powerful tool. nih.gov Molecular docking simulations can predict how derivatives of this compound might bind to the active site of the target. nih.gov These simulations provide insights into the binding affinity and mode of interaction, guiding the design of modifications that could enhance binding. For example, substitutions on the benzyl ring or modifications to the acetic acid side chain can be explored to optimize interactions with specific amino acid residues in a binding pocket.
Table 2: Potential Modifications for Derivative Design
| Modification Site | Type of Modification | Rationale for Design |
| Benzyl Ring | Introduction of electron-donating or -withdrawing groups | To modulate electronic properties and potential for pi-stacking interactions. |
| Piperazine Nitrogen (N4) | Alkylation, Acylation | To alter basicity, lipophilicity, and introduce new functional groups for interaction. |
| Acetic Acid Moiety | Esterification, Amidation | To modify polarity, solubility, and potential for hydrogen bonding. |
| Piperazine Ring (C5, C6) | Introduction of substituents | To explore conformational effects and introduce new chiral centers. |
Computational methods have become indispensable in modern drug discovery and materials science, accelerating the design and optimization process. nih.gov
Solvent Effects on the Conformation and Reactivity of this compound
The conformation and reactivity of this compound can be significantly influenced by the solvent environment. The piperazine ring can exist in different chair and boat conformations, and the energy barrier for their interconversion can be affected by the solvent polarity. nih.govrsc.org Similarly, the rotation around the C-N amide-like bond (if the carboxylic acid is deprotonated) can be hindered, leading to different rotamers. nih.gov
Computational studies, often employing continuum solvent models or explicit molecular dynamics simulations, can predict the most stable conformation in a given solvent. For example, in a polar protic solvent like water, conformations that maximize hydrogen bonding with the solvent molecules will be favored. In a nonpolar solvent, intramolecular interactions might play a more significant role in determining the preferred conformation.
The reactivity of the molecule is also solvent-dependent. A study on the reaction between piperazine and benzyl bromide in various solvents showed that the reaction rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. ias.ac.inresearchgate.net For this compound, polar solvents are expected to stabilize charged transition states, potentially accelerating reactions such as N-alkylation or deprotonation of the carboxylic acid.
Table 3: Predicted Solvent Effects on Properties of this compound
| Solvent | Dielectric Constant | Predicted Effect on Conformation | Predicted Effect on Reactivity |
| Water | 80.1 | Favors extended conformations to maximize solvation of polar groups. | Enhances reactions involving charged intermediates (e.g., SN2 alkylation). |
| Methanol | 32.7 | Intermediate effects, capable of hydrogen bonding. | Can participate as a nucleophile or proton source in reactions. |
| Dichloromethane | 8.9 | Less influence on conformation compared to polar solvents. | Favors reactions that do not involve significant charge separation in the transition state. |
| Toluene | 2.4 | Favors compact conformations driven by intramolecular forces. | Slower rates for polar reactions. |
Understanding these solvent effects is critical for controlling reaction outcomes in synthesis and for predicting the behavior of the molecule in different application environments.
Derivatization Strategies and Analogue Synthesis of 2 3 Benzylpiperazin 1 Yl Acetic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's polarity, steric bulk, and potential for hydrogen bonding.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For instance, reacting 2-(3-Benzylpiperazin-1-YL)acetic acid with a simple alcohol like methanol or ethanol in the presence of a catalyst such as sulfuric acid would yield the corresponding methyl or ethyl ester. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then readily react with an alcohol to form the ester. This method is often preferred for more sterically hindered alcohols or when milder reaction conditions are required.
Amidation: The formation of amides from the carboxylic acid introduces a key structural motif found in many biologically active molecules. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, coupling agents are employed to facilitate this transformation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.
A general scheme for these reactions is presented below:
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound + R-OH | Acid catalyst (e.g., H₂SO₄) | 2-(3-Benzylpiperazin-1-YL)acetate ester | Esterification |
| This compound + R'R''NH | Coupling agents (e.g., EDC, HOBt) | N-substituted 2-(3-Benzylpiperazin-1-YL)acetamide | Amidation |
Reduction to Alcohol and Further Functionalization
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3-Benzylpiperazin-1-YL)ethanol. This transformation opens up new possibilities for functionalization.
Reduction: Strong reducing agents are required for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The initial product is an aluminum alkoxide complex, which is then hydrolyzed in a subsequent workup step to afford the primary alcohol. Another potent reducing agent that can be employed is Diisobutylaluminium hydride (DIBAL-H).
Further Functionalization: The resulting primary alcohol, 2-(3-Benzylpiperazin-1-YL)ethanol, is a versatile intermediate for further derivatization. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution reactions with a wide range of nucleophiles, including azides, cyanides, and thiols, to introduce further diversity.
The alcohol can also be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or through Swern oxidation. This aldehyde can then serve as a substrate for various reactions, such as reductive amination or the Wittig reaction, to introduce new carbon-carbon or carbon-nitrogen bonds.
Functionalization of the Piperazine (B1678402) Ring System
The piperazine ring contains two nitrogen atoms that can be subjected to various chemical transformations, providing a rich platform for analogue synthesis.
N-Alkylation and N-Acylation Reactions
The secondary amine in the piperazine ring is nucleophilic and can readily undergo alkylation and acylation reactions.
N-Alkylation: The introduction of alkyl groups on the piperazine nitrogen can be achieved by reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination is another powerful method for N-alkylation, where the piperazine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to form a new carbon-nitrogen bond.
N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of an amide bond and can be used to introduce a wide variety of acyl groups, including those with aromatic or heterocyclic substituents.
Introduction of Diverse Substituents on the Piperazine Nitrogen Atoms
Beyond simple alkyl and acyl groups, a diverse range of substituents can be introduced onto the piperazine nitrogens to modulate the compound's properties.
N-Arylation: The introduction of an aryl group on the piperazine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable phosphine ligand, is a widely used method for forming carbon-nitrogen bonds between an aryl halide or triflate and the piperazine nitrogen. Copper-catalyzed Ullmann-type reactions are also employed for N-arylation.
N-Sulfonylation: The piperazine nitrogen can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's solubility and electronic properties.
The following table summarizes some of these functionalization reactions:
| Reaction Type | Reagent(s) | Functional Group Introduced |
| N-Alkylation | Alkyl halide, base | Alkyl group |
| N-Acylation | Acyl chloride or anhydride, base | Acyl group |
| N-Arylation | Aryl halide, Pd or Cu catalyst | Aryl group |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonyl group |
Ring Expansion/Contraction Strategies
Modification of the core piperazine ring structure through expansion or contraction can lead to novel heterocyclic scaffolds with potentially different pharmacological profiles.
Ring Expansion: While less common, strategies for the expansion of the piperazine ring to a seven-membered diazepine ring can be envisioned. One potential approach could involve a ring-opening of a fused bicyclic system derived from the piperazine. For example, specific rearrangement reactions, such as the Beckmann or Schmidt rearrangement of a suitably functionalized piperazine derivative, could potentially lead to a diazepanone.
Ring Contraction and Modification: More documented are reactions that lead to a modification or contraction of the piperazine ring. For instance, oxidative conditions can lead to the formation of pyrazines from piperazines through dehydrogenation acs.orgnih.gov. In some metabolic pathways, a novel ring contraction of a disubstituted piperazine ring to a substituted imidazoline has been observed acs.orgresearchgate.net. This biotransformation involves an initial oxidation of the piperazine ring to a reactive intermediate, which is then trapped by a nucleophile, leading to ring opening and subsequent re-closure to the five-membered imidazoline ring acs.org. While this is a metabolic reaction, it provides a conceptual basis for synthetic strategies aimed at achieving similar ring contractions.
Combinatorial Chemistry Approaches for Library Generation of this compound Derivatives
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections, or "libraries," of related compounds. nih.govmdpi.com This approach is highly effective for exploring the SAR of a lead compound like this compound by simultaneously varying multiple substituents. Both solution-phase and solid-phase parallel synthesis methods are applicable. nih.govacs.org
A combinatorial library of this compound derivatives could be constructed from three sets of diverse building blocks:
Piperazine Scaffolds: A collection of piperazine precursors, potentially with substitutions on the carbon atoms of the ring.
Benzyl-like Groups: A diverse set of substituted benzyl (B1604629) halides or aldehydes (for reductive amination). This set could include the bioisosteric replacements discussed previously.
Acetic Acid Moiety Precursors: A set of α-haloacetylating agents or related synthons.
By systematically reacting each member of one set of building blocks with all members of the other sets in a grid-like fashion, a large library of distinct products can be generated. For example, reacting 10 different piperazine scaffolds with 10 different benzylating agents and 10 different acetylating agents could theoretically produce 1000 unique compounds.
| Building Block 1 (Piperazine Core) | Building Block 2 (R¹-CH₂-X) | Building Block 3 (Y-CH₂-COOR²) |
| Piperazine | Benzyl bromide | Bromoacetic acid ethyl ester |
| 2-Methylpiperazine | 4-Chlorobenzyl bromide | Chloroacetic acid methyl ester |
| 2,5-Dimethylpiperazine | 3-Methoxybenzyl bromide | Iodoacetic acid tert-butyl ester |
| Homopiperazine | Thien-2-ylmethyl chloride | Bromoacetic acid benzyl ester |
| ... (and so on) | ... (and so on) | ... (and so on) |
This matrix approach allows for a comprehensive exploration of the chemical space around the parent molecule, facilitating the identification of analogues with improved properties.
Solid-Phase Synthesis of this compound and its Analogues
Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner. acs.org Intermediates remain attached to the resin, allowing for the use of excess reagents and simple filtration-based purification, which is highly amenable to automation and parallel synthesis. google.com
A potential solid-phase synthesis of this compound analogues could proceed as follows:
Immobilization: A suitable starting material is anchored to a solid support via a linker. For instance, a protected piperazine derivative could be attached to a resin like Wang or Rink amide resin. Alternatively, a haloacetic acid can be attached to a trityl chloride resin. google.com
Elongation: The resin-bound substrate is treated with the subsequent building blocks in a sequential fashion. If piperazine is resin-bound, it could first be reacted with a diverse set of benzyl halides, followed by reaction with an α-haloacetate. If the haloacetic acid is resin-bound, it can be treated with the desired N-substituted piperazine. google.com Each step is followed by a washing step to remove excess reagents and byproducts.
Cleavage: Once the desired molecule is fully assembled on the resin, it is cleaved from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA). This step simultaneously removes any acid-labile protecting groups and releases the final product into solution for final purification and characterization.
This strategy allows for the efficient and parallel synthesis of a library of analogues, where diversity can be introduced at the benzyl group or other positions of the molecule. nih.govnih.gov
In Vitro Mechanistic Investigations of Biological Interactions for 2 3 Benzylpiperazin 1 Yl Acetic Acid and Its Analogues
Development of In Vitro Biological Assay Systems for Mechanistic Elucidation
The mechanistic pathways of benzylpiperazine derivatives are typically explored through a variety of established in vitro assay systems. These systems are crucial for identifying the specific molecular targets and understanding the nature of the compound's interaction.
Commonly employed assays for this class of compounds include:
Enzyme Inhibition Assays: To assess the compound's ability to modulate the activity of specific enzymes. For example, analogues have been tested for inhibitory activity against enzymes like tyrosinase, monoamine oxidase (MAO), and enoyl-acyl carrier protein reductase.
Receptor Binding Assays: These are fundamental for determining if a compound binds to specific cell surface or intracellular receptors. For benzylpiperazine analogues, binding affinity is frequently evaluated at serotonin (B10506), dopamine (B1211576), and sigma (σ) receptors. nih.govnih.gov
Cell Viability and Proliferation Assays: Assays such as the MTT assay or luminescent cell viability assays (e.g., CellTiter-Glo) are used to measure the cytotoxic or anti-proliferative effects of compounds on various cell lines, including cancer cells and normal cell lines like primary rat hepatocytes. nih.govnih.gov
Oxidative Stress and Mitochondrial Function Assays: Given that some piperazine (B1678402) derivatives can induce cellular stress, assays measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, and ATP levels are used to clarify these mechanisms. nih.gov
Antimicrobial Susceptibility Testing: The antibacterial and antifungal potential of piperazine analogues is often determined using methods like broth microdilution or disk diffusion to establish the minimum inhibitory concentration (MIC) against various microbial strains. nih.govmdpi.com
These assay systems provide a comprehensive toolkit for building a biological profile and elucidating the mechanism of action for novel piperazine-containing compounds.
Enzyme Kinetic Studies with 2-(3-Benzylpiperazin-1-YL)acetic acid as a Modulator
Enzyme kinetic studies are essential for quantifying the potency and mechanism of enzyme inhibitors or activators. While kinetic data for this compound itself is not available, research on its analogues demonstrates the typical approaches used.
The inhibitory or activating potential of a compound is defined by key kinetic constants. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce an enzyme's activity by 50%. The inhibition constant (Kᵢ) provides a more absolute measure of binding affinity. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).
Studies on piperazine derivatives have yielded specific inhibition constants against various enzymes. For instance, certain novel thiazolylhydrazine-piperazine derivatives have been identified as potent MAO-A inhibitors, with the most active compound showing an IC₅₀ value of 0.057 µM. In another study, piperazine derivatives bearing a triazole nucleus were identified as potent tyrosinase inhibitors.
Table 1: Illustrative Enzyme Inhibition Data for Piperazine Analogues
| Analogue Class | Target Enzyme | Inhibition Constant | Reference |
|---|---|---|---|
| Thiazolylhydrazine-piperazines | Monoamine Oxidase A (MAO-A) | IC₅₀ = 0.057 µM | nih.gov |
| Piperazine-Triazole Hybrids | Tyrosinase | Kᵢ = 9.54 µM | nih.gov |
| Benzoxazepine-acetic acids | Squalene Synthase | Potent Inhibition (Specific values vary by isomer) | acs.org |
Understanding whether a compound binds reversibly or irreversibly to an enzyme is critical. This is often determined through dialysis experiments or by assessing the time-dependency of the inhibition. The specific mechanism of reversible inhibition (e.g., competitive, non-competitive, or mixed-type) can be elucidated by analyzing how the inhibitor affects Kₘ and Vₘₐₓ in the presence of varying substrate concentrations.
For example, kinetic analysis of a potent tyrosinase inhibitor from a piperazine series revealed a mixed-type inhibition mechanism. In a separate study, a highly active MAO-A inhibitor was found to be a reversible and competitive inhibitor. nih.gov These findings indicate that compounds from this class can interact with enzymes through diverse mechanisms.
Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms
The benzylpiperazine scaffold is a well-known pharmacophore for targeting various neurotransmitter receptors, particularly sigma (σ) receptors. Receptor binding assays are the primary tool for quantifying the affinity and selectivity of these interactions.
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These experiments involve incubating a biological sample containing the receptor (e.g., brain tissue homogenates) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated, which reflects the compound's binding affinity.
A series of benzylpiperazine derivatives were evaluated for their affinity at σ₁ and σ₂ receptors using [³H]-(+)-pentazocine and [³H]-DTG as the respective radioligands. nih.gov This research identified compounds with high affinity for the σ₁ receptor, with Kᵢ values as low as 1.6 nM. nih.gov The structural features, such as substituents on the benzyl (B1604629) ring and the length of a linker chain, were found to be critical for optimizing this affinity. nih.gov
Table 2: Illustrative Sigma Receptor Binding Affinities for Benzylpiperazine Analogues
| Compound Analogue | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Reference |
|---|---|---|---|
| Analogue 15 (Benzylpiperazinyl-propan-1-one) | 1.6 | 1417 | nih.gov |
| Lead Compound 8 | 4.5 | 1952 | nih.gov |
| Analogue 24 | 12.5 | 5288 | nih.gov |
To understand a compound's specificity, competition binding experiments are conducted across a wide panel of different receptors. This selectivity profiling is crucial for predicting potential on-target efficacy versus off-target side effects. A compound is considered selective if it displays significantly higher affinity for one receptor subtype over others.
For benzylpiperazine derivatives, selectivity is often assessed between the σ₁ and σ₂ receptor subtypes, calculated as a ratio of the Kᵢ values (Kᵢ σ₂ / Kᵢ σ₁). A higher ratio indicates greater selectivity for the σ₁ receptor. In one study, compound 15 demonstrated a selectivity ratio of 886, a significant improvement over the lead compound. nih.gov Broader screening panels may also include other targets like dopamine, serotonin, and opioid receptors to build a comprehensive pharmacological profile. nih.gov
Allosteric Modulation Studies
Allosteric modulation refers to the process by which a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous agonist. nih.govmdpi.com This binding event induces a conformational change in the receptor, thereby altering the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs), offering a sophisticated mechanism for fine-tuning receptor activity with potential advantages in terms of safety and selectivity over orthosteric ligands. nih.govmdpi.com
While direct experimental data on the allosteric modulatory activity of this compound is not extensively available in public-domain scientific literature, the piperazine scaffold is a known component in molecules designed to allosterically modulate various receptors. For instance, derivatives of piperazine-2,3-dicarboxylic acid have been identified as antagonists and negative allosteric modulators of NMDA and kainate receptors, demonstrating selectivity for different GluN2 subunits. nih.gov Furthermore, other complex piperazine-containing molecules have been investigated as allosteric modulators of the dopamine D2 receptor, highlighting the potential of the piperazine core to be incorporated into ligands that target allosteric sites. mdpi.com
Investigations into the potential allosteric effects of this compound would typically involve in vitro functional assays, such as cAMP accumulation assays or calcium flux assays, in cell lines expressing the target receptor. These studies would assess the ability of the compound to modulate the dose-response curve of an orthosteric agonist. A leftward shift in the EC₅₀ of the agonist would suggest positive allosteric modulation, while a rightward shift or a decrease in the maximal response would indicate negative allosteric modulation.
Cellular Pathway Modulation in In Vitro Cell Lines
Investigation of Intracellular Signaling Cascades
The benzylpiperazine moiety, a core feature of this compound, has been the subject of numerous in vitro studies to determine its impact on intracellular signaling. N-benzylpiperazine (BZP), a close structural analogue, is known to stimulate the release and inhibit the reuptake of key neurotransmitters like dopamine (DA), serotonin (5-HT), and noradrenaline (NA). nih.goveuropa.eu In vitro experiments using rat brain synaptosomes have shown that BZP can induce the release of these monoamines, thereby modulating downstream signaling cascades. nih.gov
Studies on various piperazine derivatives have also explored their cytotoxic effects through the modulation of cellular pathways in different cell lines. For example, the hepatotoxicity of several piperazine designer drugs, including N-benzylpiperazine (BZP), has been evaluated in HepaRG and HepG2 human hepatic cell lines and primary rat hepatocytes. researchgate.netfarmaceut.org These studies measured key indicators of cellular health such as ATP depletion, generation of reactive oxygen species (ROS), changes in mitochondrial membrane potential, and the activation of apoptotic pathways via caspase-3 activation. researchgate.net Similarly, the potential cardiotoxicity of BZP and its analogues was investigated in the H9c2 rat cardiac myoblast cell line, revealing that these compounds can induce apoptosis and secondary necrosis, decrease intracellular ATP, and alter mitochondrial membrane potential. core.ac.uk
The table below summarizes the cytotoxic effects of BZP and a related analogue, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), on cardiomyoblast H9c2 cells.
| Compound | EC₅₀ (mM) in H9c2 cells (24h) | Effect on Intracellular ATP | Effect on Mitochondrial Membrane Potential |
| N-benzylpiperazine (BZP) | 343.9 | Significant decrease | No measurable modification |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 702.5 | Significant decrease | Significant decrease |
| Data sourced from in vitro studies on H9c2 rat cardiac cell line. core.ac.uk |
These findings illustrate that while specific data for this compound is limited, its core benzylpiperazine structure suggests a potential to interact with monoamine transporters and influence pathways related to cellular stress and viability.
Protein-Protein Interaction (PPI) Studies
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. frontiersin.org The development of small molecules that can inhibit or stabilize these interactions is a significant area of therapeutic research. researchgate.net The surfaces of PPIs are often large and flat, making them challenging targets for small molecules. frontiersin.org However, scaffolds like piperazine can be used to correctly orient pharmacophoric groups to interact with "hot spots" on the protein surfaces. nih.gov
There is no direct evidence in the reviewed literature showing this compound has been specifically tested as a modulator of protein-protein interactions. However, piperazine-containing compounds have been successfully developed as inhibitors of specific PPIs. For example, piperazine-substituted naphthoquinone derivatives were evaluated in silico as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme whose activity is crucial in DNA repair. acs.org The docking studies for these derivatives identified key interactions with amino acid residues in the PARP-1 active site, with some compounds showing strong binding profiles. acs.org In another example, certain arylpiperazine derivatives were designed and evaluated as antagonists of the androgen receptor (AR), which involves disrupting the interaction of the receptor with its coactivators. nih.gov
These examples demonstrate that the piperazine scaffold can be incorporated into molecules that successfully target protein-ligand and protein-protein interfaces. Future in vitro studies on this compound could involve screening it against various PPI targets using techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), or co-immunoprecipitation (Co-IP) in relevant cell lines.
Gene Expression Modulation Analysis (in vitro)
The effect of a compound on cellular function can be profoundly influenced by its ability to alter gene expression. In vitro analysis of gene expression, typically using quantitative polymerase chain reaction (qPCR) or microarray analysis in cultured cell lines, can reveal the molecular mechanisms of action of a test compound.
Specific gene expression data for this compound are not currently available. However, studies on other piperazine derivatives show the relevance of this type of analysis. In one study, piperazine-based compounds were conjugated to a protein nanoparticle system to deliver small interfering RNA (siRNA) into cancer cells. nih.gov The efficacy of this delivery system was confirmed by measuring the downregulation of the target gene, GAPDH, using qPCR in HeLa, HepG2, and MCF-7 cell lines, demonstrating a significant silencing of gene expression. nih.gov Another study investigating phenylpiperazine derivatives as intestinal permeation enhancers found that chronic administration led to changes in the gene expression of tight junction proteins in mice, although these changes were reversible. researchgate.net
These studies underscore that piperazine-containing molecules can, directly or indirectly, influence cellular gene expression profiles. An in vitro investigation of this compound would likely involve treating a relevant cell line (e.g., a neuronal cell line or a cancer cell line) with the compound and subsequently performing transcriptomic analysis to identify which genes and associated cellular pathways are upregulated or downregulated.
Structure-Activity Relationship (SAR) Studies based on In Vitro Data
Elucidation of Key Pharmacophoric Features
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which molecular features are critical for biological activity. eurekaselect.com For this compound, the key pharmacophoric features can be dissected into three main components: the benzyl group, the piperazine ring, and the N-acetic acid side chain. While direct SAR studies for this specific molecule are lacking, analysis of related analogues provides valuable insights.
The Piperazine Ring: The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its utility as a linker to orient other functional groups. nih.gov Its two nitrogen atoms can serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating interactions with biological targets. eurekaselect.com
The Benzyl Moiety: The substitution pattern on the benzyl or an analogous aryl ring is a frequent point of modification in SAR studies of piperazine derivatives. In a series of arylpiperazine derivatives developed as androgen receptor (AR) antagonists, substitutions on the phenyl ring were found to significantly influence antiproliferative activity in LNCaP cells. nih.gov Specifically, ortho-substituted phenyl groups tended to exhibit improved bioactivity. nih.gov In another study on 1,2,4-triazole (B32235) Mannich bases containing a substituted benzylpiperazine moiety, the nature and position of substituents on the benzyl ring were critical for antifungal activity. nih.gov
The N-substituent: The acetic acid group on the N1-position of the piperazine ring in this compound introduces a carboxylic acid functional group. This group is ionizable at physiological pH, which can significantly impact the molecule's solubility, cell permeability, and potential interactions with targets. In studies of N-substituted piperazine-2,3-dicarboxylic acid derivatives, the nature of the N1-substituent was shown to be crucial for determining affinity and selectivity for NMDA versus kainate receptors. nih.gov
The in silico evaluation of piperazine-based PARP-1 inhibitors provides a model for how pharmacophoric features can be analyzed. The table below shows the calculated binding affinities for several derivatives, highlighting the importance of specific interactions.
| Compound | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Key Interacting Residues |
| 5 | -7.17 | -52.51 | Not specified |
| 9 | -7.41 | -43.77 | Not specified |
| 13 | -7.37 | -62.87 | Not specified |
| Data sourced from in silico studies on piperazine-substituted naphthoquinone derivatives. acs.org |
A comprehensive SAR study of this compound would involve the synthesis and in vitro testing of analogues with variations in all three regions: substitution on the benzyl ring, modification or replacement of the acetic acid side chain, and alterations to the piperazine core itself.
Rational Design of Enhanced Analogues for Specific Biological Targets (in vitro)
The rational design of analogues of this compound is a targeted approach to optimize the molecule's interaction with specific biological targets, thereby improving potency and selectivity. This process relies on establishing a clear structure-activity relationship (SAR) through iterative cycles of design, synthesis, and in vitro testing. Key structural regions of the parent compound—the benzyl group, the piperazine core, and the acetic acid sidechain—are systematically modified to probe and enhance binding interactions.
Modifications to the benzyl moiety are a primary strategy. The introduction of various substituents onto the phenyl ring can profoundly alter binding affinity. For example, electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups can modulate the electronic environment of the ring, influencing potential pi-pi stacking or cation-pi interactions with the target protein. The size and position of these substituents are also critical; while a larger group might create more favorable van der Waals contacts, it could also cause steric clashes within a constrained binding pocket.
The piperazine ring itself offers another locus for modification. N-alkylation or the introduction of other substituents can alter the conformational flexibility of the ring and its basicity (pKa). The ionization state of the piperazine nitrogens at physiological pH is crucial for forming salt bridges and hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a target's active site.
Finally, the acetic acid side chain is a key interaction point. This group can be converted into an ester to create a prodrug, which may enhance cell permeability before being hydrolyzed by intracellular esterases to release the active carboxylic acid. Alternatively, the carboxylic acid can be replaced with a bioisostere, such as a tetrazole ring, to alter the compound's acidity, binding geometry, and metabolic stability.
In vitro screening assays are essential for evaluating these rationally designed analogues. The following table provides illustrative data from a hypothetical in vitro assay measuring the inhibition of a target enzyme, demonstrating how specific structural changes can impact biological activity.
Table 1: Illustrative In Vitro Biological Activity of Rationally Designed Analogues This data is hypothetical and for illustrative purposes only.
| Analogue ID | Modification from Parent Compound | Target Inhibition (IC₅₀, µM) |
|---|---|---|
| Parent Compound | This compound | 12.5 |
| Analogue 1 | Addition of a 4-chloro group to the benzyl ring | 5.2 |
| Analogue 2 | Replacement of benzyl with a cyclohexylmethyl group | 25.8 |
| Analogue 3 | Methylation of the second piperazine nitrogen | 18.1 |
| Analogue 4 | Replacement of carboxylic acid with a tetrazole bioisostere | 9.7 |
| Analogue 5 | Conversion of carboxylic acid to an ethyl ester | >100 |
Membrane Permeation and Cellular Uptake Mechanisms (In Vitro Models)
The ability of a compound to cross biological membranes and enter cells is fundamental to its therapeutic potential. In vitro models are critical for assessing membrane permeability and understanding the mechanisms of cellular uptake.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion. This assay measures a compound's ability to cross from a donor well, through a lipid-infused artificial membrane, into an acceptor well. For a zwitterionic compound like this compound, permeability via passive diffusion is highly pH-dependent. At a lower pH (e.g., 5.5, mimicking the upper intestine), the carboxylic acid is more likely to be protonated, reducing the molecule's net charge and facilitating its passage across the lipophilic membrane.
For a more biologically relevant assessment, cell-based models such as the Caco-2 permeability assay are employed. Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. This model allows for the study of both passive diffusion and active transport pathways (i.e., carrier-mediated uptake or efflux). To elucidate the specific uptake mechanism, experiments can be performed in the presence of various inhibitors. nih.gov For instance, a reduction in uptake at low temperatures (4°C) or in the presence of metabolic inhibitors like sodium azide (B81097) would suggest the involvement of an energy-dependent active transport process.
The following table presents hypothetical data from in vitro permeability studies, comparing the parent compound to its ethyl ester prodrug, which is designed to have enhanced lipophilicity.
Table 2: Illustrative In Vitro Permeability Data This data is hypothetical and for illustrative purposes only.
| Compound | PAMPA Effective Permeability (Pₑ, 10⁻⁶ cm/s) at pH 7.4 | Caco-2 Apparent Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|
| This compound | 1.5 | 2.1 |
| Ethyl 2-(3-benzylpiperazin-1-yl)acetate | 12.8 | 15.3 |
Interaction with Macromolecular Targets through Biophysical Techniques (e.g., SPR, ITC in vitro)
Biophysical techniques are indispensable for characterizing the direct, label-free interaction between a small molecule and its macromolecular target. nih.gov Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for confirming target engagement and guiding drug design. nicoyalife.com
Surface Plasmon Resonance (SPR) is a widely used optical technique that measures binding events in real time. reichertspr.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest, such as this compound, is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the precise determination of the association rate (kₐ), dissociation rate (kₑₓ), and the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity. xantec.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a sample cell containing the target protein. The resulting heat change is measured, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kₑ), the stoichiometry of the interaction (n), the change in enthalpy (ΔH), and the change in entropy (ΔS). nih.gov This level of detail reveals the forces driving the binding, such as whether it is dominated by hydrogen bonds and van der Waals interactions (enthalpically driven) or by the release of ordered water molecules from the binding site (entropically driven).
The following table shows hypothetical data from SPR and ITC experiments for the parent compound and a more potent analogue, illustrating how these techniques can quantify improvements in target binding.
Table 3: Illustrative Biophysical Binding Data for a Hypothetical Target Protein This data is hypothetical and for illustrative purposes only.
| Compound | Technique | Binding Affinity (Kₑ, µM) | Enthalpy (ΔH, kcal/mol) | Entropy Term (-TΔS, kcal/mol) |
|---|---|---|---|---|
| This compound | SPR | 12.5 | N/A | N/A |
| This compound | ITC | 13.0 | -5.8 | -1.1 |
| Analogue 1 (4-chloro derivative) | SPR | 5.2 | N/A | N/A |
| Analogue 1 (4-chloro derivative) | ITC | 5.0 | -7.2 | -0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
